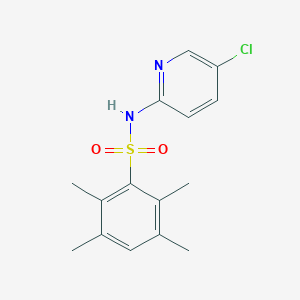
4-bromo-N-tert-butylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-tert-butylnaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of naphthalene, and its unique chemical structure makes it an interesting compound for researchers to study.
Wirkmechanismus
The mechanism of action of 4-bromo-N-tert-butylnaphthalene-1-sulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the compound's structure.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-tert-butylnaphthalene-1-sulfonamide can have various biochemical and physiological effects, depending on the specific enzyme being targeted. For example, it has been shown to inhibit the growth of cancer cells by targeting metalloproteinases, which are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-tert-butylnaphthalene-1-sulfonamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways or processes without affecting other enzymes or molecules. However, one limitation is that the compound's potency and selectivity can vary depending on the specific enzyme being targeted and the experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-tert-butylnaphthalene-1-sulfonamide. One area of interest is the development of more potent and selective inhibitors for specific enzymes. Additionally, researchers are exploring the potential applications of this compound in drug delivery systems and as a tool for studying enzyme function and structure. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-bromo-N-tert-butylnaphthalene-1-sulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with tert-butylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-tert-butylnaphthalene-1-sulfonamide has been used in various scientific studies, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various diseases.
Eigenschaften
Produktname |
4-bromo-N-tert-butylnaphthalene-1-sulfonamide |
|---|---|
Molekularformel |
C14H16BrNO2S |
Molekulargewicht |
342.25 g/mol |
IUPAC-Name |
4-bromo-N-tert-butylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16BrNO2S/c1-14(2,3)16-19(17,18)13-9-8-12(15)10-6-4-5-7-11(10)13/h4-9,16H,1-3H3 |
InChI-Schlüssel |
ILPWAMPZHONQNK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)





![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)






